1,3,4-Trichloro-2,5-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,4-trichloro-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFMNUZVJOWJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867842 | |
| Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61465-81-4, 69653-71-0 | |
| Record name | Benzene, trichlorodimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061465814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-1,3,4-trichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069653710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHOXY-1,3,4-TRICHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5M391L25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Physicochemical Properties of 1,3,4 Trichloro 2,5 Dimethoxybenzene
1,3,4-Trichloro-2,5-dimethoxybenzene (B1658572) is a specific isomer of trichlorinated dimethoxybenzene. While detailed experimental data for this particular compound is limited in publicly available literature, its fundamental properties can be compiled from chemical supplier data and inferred from its structure.
The molecular formula for this compound is C₈H₇Cl₃O₂. nist.govchiralen.com This gives it a molecular weight of approximately 241.50 g/mol . nist.gov It is soluble in various organic solvents, including chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone (B3395972). Chemical suppliers recommend storing the compound under refrigerated conditions (2-8°C or desiccated at -20°C). nist.gov
While specific experimental melting and boiling points for this isomer are not readily found, data for the related isomer 1,2,3-Trichloro-4,5-dimethoxybenzene shows a melting point of 66.0 °C and a boiling point of 291 °C, suggesting this compound is likely a solid at room temperature.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | chiralen.com |
| CAS Number | 69653-71-0 | nist.govchiralen.com |
| Molecular Formula | C₈H₇Cl₃O₂ | nist.govchiralen.com |
| Molecular Weight | 241.50 g/mol | nist.gov |
| Physical State (Inferred) | Solid at room temperature | (Based on isomer data) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | nist.gov |
| Storage Conditions | 2-8°C or Desiccate at -20°C | nist.gov |
Synthesis and Formation
The direct chlorination of 1,4-dimethoxybenzene (B90301) (also known as hydroquinone (B1673460) dimethyl ether) with elemental chlorine can produce a mixture of chlorinated products. Research into this reaction shows that it can lead to the formation of not only the mono-substituted product (chloro-1,4-dimethoxybenzene) but also di- and other higher-chlorinated derivatives. It is therefore conceivable that 1,3,4-trichloro-2,5-dimethoxybenzene (B1658572) could be synthesized, either intentionally or as a minor byproduct, through the exhaustive chlorination of 1,4-dimethoxybenzene.
Chemical Reactivity and Transformation Pathways of 1,3,4 Trichloro 2,5 Dimethoxybenzene
Electrophilic Aromatic Substitution Reactions of Highly Substituted Systems
Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility of EAS is heavily influenced by the substituents present on the ring. Activating groups, such as the methoxy (B1213986) (-OCH₃) groups in 1,3,4-trichloro-2,5-dimethoxybenzene (B1658572), donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. grabmyessay.comumkc.edu Conversely, deactivating groups, like the chloro (-Cl) atoms, withdraw electron density, rendering the ring less reactive. miracosta.edu
In this compound, the benzene (B151609) ring is heavily substituted, with only one hydrogen atom remaining at the C6 position. The two methoxy groups are strong ortho-, para-directing activators, while the three chlorine atoms are ortho-, para-directing deactivators. The combined effect of three deactivating halogens significantly lowers the nucleophilicity of the aromatic ring, making electrophilic substitution challenging. Furthermore, the single available position for substitution is sterically hindered by the adjacent chlorine and methoxy groups.
While the parent compound, 1,4-dimethoxybenzene (B90301), readily undergoes EAS reactions like Friedel-Crafts alkylation due to the strong activation by the methoxy groups, the high degree of chlorination in this compound passivates the ring towards such transformations. grabmyessay.commiracosta.edumnstate.edu Consequently, further electrophilic substitution on this molecule is expected to be extremely difficult and would require harsh reaction conditions, with low yields anticipated.
Nucleophilic Aromatic Substitution Potential
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halogen). libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov
The structure of this compound presents a potential for SNAr, with the chlorine atoms serving as leaving groups. The three chlorine atoms are electron-withdrawing and could potentially activate the ring for nucleophilic attack. However, the two methoxy groups are strongly electron-donating, which is unfavorable for SNAr as they destabilize the negatively charged intermediate.
The potential for substitution at each chlorine position varies:
C1-Cl: Positioned para to one methoxy group and ortho to the other, but also ortho to another chlorine.
C3-Cl: Positioned ortho to a methoxy group and a chlorine atom.
C4-Cl: Positioned ortho to a methoxy group and a chlorine atom.
While SNAr reactions are common on aromatic rings activated by powerful electron-withdrawing groups like nitro groups (-NO₂), the activating effect of chlorine atoms is considerably weaker. youtube.com Therefore, nucleophilic aromatic substitution on this compound would likely require forcing conditions, such as high temperatures and very strong nucleophiles.
Oxidative and Reductive Transformation Mechanisms
Aromatic ethers, particularly those with multiple methoxy groups like 1,4-dimethoxybenzene, are susceptible to single-electron oxidation. nih.govrsc.org This process involves the removal of one electron from the π-system of the benzene ring to form a radical cation. The electron-donating nature of the methoxy groups lowers the oxidation potential of the ring, making this process more favorable.
For this compound, the presence of the two methoxy groups facilitates oxidation. However, the three electron-withdrawing chlorine atoms will increase the molecule's oxidation potential compared to its non-chlorinated analog, 1,4-dimethoxybenzene. This means that stronger oxidizing agents or more energy (e.g., via electrochemical methods) would be required to initiate the single-electron transfer. Electrochemical oxidation has been shown to be an effective method for initiating such reactions in substituted 1,4-dimethoxybenzene derivatives. nih.gov
Once formed, the this compound radical cation is a highly reactive intermediate. The fate of this radical cation can vary, but common reaction pathways for related dimethoxybenzene radical cations include demethoxylation or demethylation, often leading to the formation of quinone derivatives. nih.govrsc.org In the presence of nucleophiles, such as water or methanol, the radical cation can be attacked, leading to substitution products. The high reactivity and short lifetime of these radical cations often mean they are studied under specialized fast-flow conditions or by electrochemical techniques. nih.govrsc.org
Hydrolysis and Other Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes such as hydrolysis, photolysis, or reaction with minerals. cloudfront.netclu-in.org For chlorinated aromatic compounds, hydrolysis of the carbon-chlorine bond is a significant degradation pathway, although it often requires energy input.
Studies on the hydrolysis of dichlorobenzenes and trichlorobenzenes have shown that these compounds can be converted to the corresponding chlorophenols under conditions of high temperature (240–300°C) and pressure in an alkaline aqueous solution. google.com By analogy, this compound could undergo hydrolysis to replace one or more chlorine atoms with hydroxyl groups, yielding various dichlorodimethoxyphenol isomers. The methoxy groups may also be susceptible to hydrolysis under strongly acidic or basic conditions, though this is generally less facile than the cleavage of the C-Cl bond in highly chlorinated aromatics.
Other abiotic degradation pathways for chlorinated compounds can involve reductive dechlorination by naturally occurring iron-containing minerals. serdp-estcp.milehs-support.com While specific studies on this compound are limited, it is plausible that such mechanisms could contribute to its environmental fate over long periods.
Derivatization for Synthetic Utility and Mechanistic Probes
Derivatization involves chemically modifying a compound to produce a new substance with different properties, either for use in further synthesis or to aid in analysis. This compound and its close analogs serve as valuable precursors in organic synthesis.
A key example of its synthetic utility is in the preparation of analytical standards for environmental contaminants. The structurally similar compound, 1-bromo-4-chloro-2,5-dimethoxybenzene, is used as a precursor for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs). researchgate.net This is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net In such a reaction, the halogenated dimethoxybenzene derivative can be coupled with a boronic acid to form a new carbon-carbon bond, demonstrating its utility as a building block for constructing more complex molecular architectures. This application is crucial for environmental and toxicological studies, which require pure standards to identify and quantify the breakdown products of persistent organic pollutants.
Data Tables
Table 1: Summary of Predicted Chemical Reactivity for this compound
| Reaction Type | Key Factors | Predicted Reactivity | Potential Products |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Activating -OCH₃ groups vs. deactivating -Cl groups; severe steric hindrance. | Very Low | 6-substituted derivatives (e.g., nitro, halo) under harsh conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing -Cl groups vs. electron-donating -OCH₃ groups. | Low to Moderate | Chloro-group substitution by strong nucleophiles (e.g., -OH, -OR, -NH₂) at high temperatures. |
| Single-Electron Oxidation | Electron-donating -OCH₃ groups lower oxidation potential. | Moderate | Radical cation intermediate. |
| Hydrolysis | C-Cl bond strength; reaction conditions. | Low (requires harsh conditions) | Dichlorodimethoxyphenols. |
| Cross-Coupling Reactions (e.g., Suzuki) | Presence of C-Halogen bond. | High (with appropriate catalyst) | Biaryl compounds; complex synthetic targets. |
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₇Cl₃O₂ |
| 1,4-dimethoxybenzene | C₈H₁₀O₂ |
| 1-bromo-4-chloro-2,5-dimethoxybenzene | C₈H₈BrClO₂ |
| Dichlorodimethoxyphenol | C₈H₈Cl₂O₃ |
| Polychlorinated biphenyls (PCBs) | C₁₂H₁₀₋ₓClₓ |
Advanced Spectroscopic and Chromatographic Characterization of 1,3,4 Trichloro 2,5 Dimethoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. unizar-csic.es By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for 1,3,4-Trichloro-2,5-dimethoxybenzene (B1658572) is predicted to reveal a simple yet informative spectrum. The molecule's structure contains three distinct types of protons: a single aromatic proton and two chemically non-equivalent methoxy (B1213986) groups.
The single proton on the aromatic ring (H-6) is expected to appear as a singlet due to the absence of adjacent protons for spin-spin coupling. Its chemical shift would be significantly downfield, influenced by the electron-withdrawing effects of the three chlorine atoms and the aromatic ring current. The two methoxy groups (-OCH₃) at positions C-2 and C-5 are in different electronic environments, leading to two separate singlets in the spectrum.
Interactive Table: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Singlet | 1H | Ar-H (H-6) |
| ~3.95 | Singlet | 3H | -OCH ₃ (at C-2) |
| ~3.90 | Singlet | 3H | -OCH ₃ (at C-5) |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone. For this compound, eight distinct signals are anticipated, corresponding to each of the eight carbon atoms in the unique chemical environments of the molecule.
The chemical shifts of the aromatic carbons are influenced by the attached substituent. Carbons bonded to electronegative oxygen atoms (C-2, C-5) are expected to be the most deshielded, appearing far downfield. Carbons bonded to chlorine (C-1, C-3, C-4) will also be downfield, while the carbon bonded to the sole proton (C-6) will be the most shielded of the ring carbons. The two methoxy carbons will appear in the typical upfield region for such groups.
Interactive Table: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ ppm) | Assignment |
| ~152.0 | C -2 (-O-Ar) |
| ~148.5 | C -5 (-O-Ar) |
| ~130.0 | C -3 (-Cl) |
| ~128.5 | C -1 (-Cl) |
| ~125.0 | C -4 (-Cl) |
| ~118.0 | C -6 (Ar-H) |
| ~61.5 | -OC H₃ (at C-2) |
| ~56.5 | -OC H₃ (at C-5) |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would show no cross-peaks, as the molecule contains only isolated spin systems (the single aromatic proton and the two methoxy singlets).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It is instrumental for assigning carbon signals. For this molecule, HSQC would show correlations between the H-6 proton signal and the C-6 carbon signal, as well as correlations linking the protons of each methoxy group to their respective methoxy carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the most crucial structural information by revealing long-range (two- and three-bond) correlations between protons and carbons. youtube.com These correlations establish the connectivity of the molecular fragments.
Interactive Table: Key Predicted HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
| H -6 | C-1, C-2, C-4, C-5 |
| -OCH ₃ (at C-2) | C-2 |
| -OCH ₃ (at C-5) | C-5 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. rsc.orgresearchgate.net The sample is first vaporized and separated on a GC column before entering the mass spectrometer for ionization and detection.
The mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak. Due to the presence of three chlorine atoms, this peak will appear as a characteristic cluster of isotopic peaks (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) or a chlorine atom.
Interactive Table: Predicted GC-MS Fragmentation Data for this compound
| m/z Value | Ion Identity | Remarks |
| 240, 242, 244, 246 | [C₈H₇Cl₃O₂]⁺ | Molecular ion (M⁺) cluster |
| 225, 227, 229, 231 | [M - CH₃]⁺ | Loss of a methyl group |
| 212, 214, 216, 218 | [M - CO]⁺ | Loss of carbon monoxide |
| 205, 207, 209 | [M - Cl]⁺ | Loss of a chlorine atom |
LC-MS is a versatile technique that separates compounds in a liquid phase before mass analysis. lcms.cznih.gov It is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS analysis. Using a technique like Electrospray Ionization (ESI), the analyte is typically observed as a protonated molecule, [M+H]⁺.
For this compound, the [M+H]⁺ ion would also exhibit the characteristic isotopic pattern of a trichlorinated compound. Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to produce a secondary mass spectrum that is characteristic of the molecule's structure.
Interactive Table: Predicted LC-MS Ions for this compound (Positive ESI Mode)
| m/z Value | Ion Identity |
| 241, 243, 245, 247 | [M + H]⁺ (Protonated Molecule) |
| 263, 265, 267, 269 | [M + Na]⁺ (Sodium Adduct) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₈H₇Cl₃O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
The primary application of HRMS in the analysis of this compound is to confirm its molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. The presence of three chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This leads to a distinctive M, M+2, M+4, and M+6 isotopic cluster, where the relative intensities of the peaks provide strong evidence for the number of chlorine atoms in the molecule.
While specific experimental HRMS data for this compound is not widely published, the exact mass for its isomers, such as 1,2,5-Trichloro-3,4-dimethoxybenzene, is documented. nih.govepa.gov Given that isomers share the same molecular formula, the monoisotopic mass for this compound is expected to be identical.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇Cl₃O₂ |
| Monoisotopic Mass | 239.951163 Da |
| Average Mass | 241.49 g/mol |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). Data is based on isomeric compounds. epa.govechemi.com
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic, ether, and chloro functional groups.
The key vibrational modes anticipated are:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methoxy (-OCH₃) groups are expected in the 3000-2850 cm⁻¹ range.
C-O stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether bond (Ar-O-CH₃) will produce strong absorptions. The asymmetric C-O-C stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1075-1020 cm⁻¹.
C=C stretching: The aromatic ring will exhibit C=C stretching vibrations in the 1600-1400 cm⁻¹ region.
C-Cl stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 850 and 550 cm⁻¹. The exact position and number of bands can be influenced by the substitution pattern on the benzene (B151609) ring.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 3000-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1400 | Medium-Weak | Aromatic C=C Ring Stretch |
| 1275-1200 | Strong | Asymmetric C-O-C Stretch |
| 1075-1020 | Strong | Symmetric C-O-C Stretch |
| 850-550 | Strong | C-Cl Stretch |
Raman Spectroscopy Applications
Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy can be particularly useful for several applications.
One key application is in structural elucidation. The symmetric vibrations of the benzene ring and the C-Cl bonds often produce strong and sharp signals in the Raman spectrum, which can be more distinct than in the IR spectrum. This can aid in differentiating between various positional isomers of trichlorodimethoxybenzene.
Furthermore, Raman spectroscopy has been effectively used for the qualitative and quantitative analysis of chlorinated organic compounds in mixtures. universityofgalway.ieresearchgate.net This suggests its potential for detecting and quantifying this compound in various matrices. The technique is generally non-destructive and requires minimal sample preparation. Characteristic Raman shifts for C-Cl bonds typically appear in the low-frequency region of the spectrum. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the benzene ring is the primary chromophore.
The expected electronic transitions are π → π* transitions associated with the aromatic system. The presence of methoxy groups (auxochromes) and chlorine atoms as substituents on the benzene ring will influence the wavelength of maximum absorption (λ_max). Methoxy groups, being electron-donating, typically cause a bathochromic (red) shift to longer wavelengths. Chlorine atoms can have a more complex effect.
While a specific UV-Vis spectrum for this compound is not available, data from related compounds can provide an estimate. For instance, 1,2,4-trimethoxybenzene (B152335) exhibits absorption maxima around 290 nm. nist.gov Halogenated aromatic compounds are also known to absorb in the UV region. Studies on related halogenated products have utilized wavelengths such as 240 nm, 266 nm, and 271 nm for detection. rsc.org It is anticipated that this compound would exhibit absorption bands in the 280-300 nm range.
Chromatographic Separation Methodologies
Gas Chromatography (GC) Optimization
Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile compounds. The separation of positional isomers, such as the various trichlorodimethoxybenzene isomers, is a key application where GC excels. nih.gov
Optimization of a GC method for this compound involves careful selection of the stationary phase, temperature program, and carrier gas flow rate.
Stationary Phase: The choice of the capillary column's stationary phase is critical for achieving separation between isomers. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5ms or HP-5ms), would separate compounds primarily based on their boiling points. For enhanced separation of isomers with similar boiling points, a more polar stationary phase (e.g., based on polyethylene (B3416737) glycol or containing cyanopropyl groups) might be necessary to exploit differences in dipole moments and polarizability.
Temperature Program: A temperature-programmed analysis, where the column temperature is gradually increased, is typically employed. This allows for the elution of compounds with a wide range of boiling points as sharp, well-defined peaks. An initial lower temperature ensures good resolution of more volatile components, while the ramp to a higher final temperature facilitates the timely elution of less volatile compounds.
Retention Index: The Kovats retention index is a standardized measure of a compound's retention time, which aids in its identification. Experimental retention indices for the isomeric compound 1,2,5-Trichloro-3,4-dimethoxybenzene have been reported on both non-polar and polar columns, providing a valuable reference for method development. nih.gov
Table 3: Experimental Kovats Retention Indices for Isomeric 1,2,5-Trichloro-3,4-dimethoxybenzene
| Column Type | Retention Index (I) |
| Standard Non-Polar | 1517, 1497, 1503, 1511, 1536 |
| Standard Polar | 2058, 2034, 2060, 2088 |
Source: NIST Mass Spectrometry Data Center nih.gov
These values indicate that a significant difference in retention is achievable between non-polar and polar columns, which is a key principle in optimizing the separation of such isomers.
High-Performance Liquid Chromatography (HPLC) Parameters
The successful separation of this compound from its isomers and other related compounds by HPLC is contingent upon the careful selection of several key parameters. While specific methods for this exact isomer are not extensively documented, data from the analysis of structurally similar chlorinated 1,4-dimethoxybenzenes and the principles of separating positional isomers of halogenated aromatic compounds provide a strong basis for establishing effective analytical protocols. rsc.orgasm.orgrsc.org
A crucial aspect of separating positional isomers like this compound is the choice of the stationary phase. mtc-usa.com Columns with phenyl-based stationary phases, such as Phenyl Hydride, or those designed to leverage π-π interactions, like pyrenylethyl (PYE) and nitrophenylethyl (NPE) bonded phases, have demonstrated enhanced selectivity for aromatic and halogenated compounds. mtc-usa.comnacalai.com These interactions, in addition to hydrophobic interactions, are key to resolving compounds with minor structural differences. nacalai.com
For the mobile phase, a reverse-phase system is commonly employed. A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is typically effective. The gradient allows for the separation of compounds with a range of polarities that might be present in a sample. The addition of a small amount of acid, like formic acid, to the mobile phase can improve peak shape and resolution, especially when using mass spectrometry for detection. sielc.com
Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, or a mass spectrometer (MS), which provides mass-to-charge ratio information for more definitive identification. asm.orgresearchgate.net
Below is a table summarizing potential HPLC parameters for the analysis of this compound, based on methods for related compounds.
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18, Phenyl Hydride, Pyrenylethyl (PYE), or Nitrophenylethyl (NPE) bonded silica (B1680970); typical dimensions: 4.6 mm I.D. x 150-250 mm, 3-5 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A time-based linear gradient, for example, starting with a higher percentage of A and increasing the percentage of B over the course of the run. asm.org |
| Flow Rate | 0.4 - 1.0 mL/min asm.org |
| Temperature | 25 - 40°C rsc.orgchromforum.org |
| Detection | Photodiode Array (PDA) at 200-400 nm or Mass Spectrometry (MS) with electrospray ionization (ESI) |
| Injection Volume | 5 - 20 µL |
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices such as soil, sediment, or water necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. fao.org The choice of extraction and cleanup protocol depends heavily on the nature of the sample matrix.
For solid matrices like soil and sediment, several extraction techniques can be employed, including microwave-assisted extraction (MAE), and solid-phase extraction (SPE). fao.orgresearchgate.net A common approach for extracting chlorinated hydrocarbons involves using a non-polar solvent or a mixture of polar and non-polar solvents. researchgate.net For instance, a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and acetone (B3395972) can be effective. researchgate.net
For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) are standard methods. fao.org SPE is often preferred due to its lower solvent consumption and potential for automation. Cartridges packed with C18 or other suitable sorbents can be used to retain the analyte from the water sample, after which it is eluted with a small volume of an organic solvent.
Following initial extraction, a cleanup step is often required to remove co-extracted matrix components that can interfere with HPLC analysis. This can be achieved using column chromatography with adsorbents like silica gel or Florisil. researchgate.net The choice of elution solvent is critical to ensure the separation of the target analyte from interferences.
Below is a table outlining a general sample preparation and extraction protocol for a solid matrix like soil.
| Step | Protocol |
| 1. Sample Pre-treatment | The soil sample is air-dried, sieved to remove large debris, and homogenized. |
| 2. Extraction | A known weight of the soil sample is mixed with a drying agent like anhydrous sodium sulfate. The sample is then extracted using a suitable solvent system (e.g., hexane:dichloromethane 1:1 v/v) via a method such as Microwave-Assisted Extraction (MAE) or soxhlet extraction. researchgate.net |
| 3. Extract Concentration | The solvent from the extraction is carefully evaporated under a gentle stream of nitrogen to a smaller volume. |
| 4. Cleanup | The concentrated extract is passed through a cleanup column packed with activated silica gel or Florisil. The column is first eluted with a non-polar solvent (e.g., hexane) to remove non-polar interferences, followed by a more polar solvent or solvent mixture to elute the this compound. The fractions are collected and the solvent is again evaporated. researchgate.net |
| 5. Final Preparation | The residue is redissolved in a known volume of a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol) and filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system. |
Environmental Chemistry and Degradation of 1,3,4 Trichloro 2,5 Dimethoxybenzene
Environmental Occurrence and Distribution in Ecosystems
Specific data on the environmental occurrence and distribution of 1,3,4-Trichloro-2,5-dimethoxybenzene (B1658572) is not extensively documented in publicly available research. However, its presence in the environment can be inferred from the behavior of related compounds like trichlorobenzenes (TCBs) and other chlorinated anisoles. TCBs are known to be released into the environment through their use as solvents, chemical intermediates, and from the degradation of more highly chlorinated benzenes. cdc.gov Chlorinated anisoles are also recognized as persistent environmental pollutants.
Given its chemical structure, this compound is expected to exhibit persistence in various environmental compartments. Like other chlorinated aromatic compounds, it is likely to adsorb to soil and sediment, with aquatic sediments potentially acting as a major environmental sink. cdc.gov The presence of methoxy (B1213986) groups might slightly increase its water solubility compared to TCBs, but its three chlorine atoms suggest a tendency for bioaccumulation in organisms.
Abiotic Degradation Pathways in Environmental Compartments
The abiotic degradation of this compound is anticipated to occur primarily through photochemical reactions, while hydrolysis is expected to be a slow process.
Direct photolysis of this compound by sunlight in aqueous environments is likely a significant degradation pathway. The presence of photosensitizing agents, such as humic substances naturally present in water, can enhance this process through photoreductive dechlorination. cdc.gov For the related trichlorobenzenes, the atmospheric half-life due to reaction with photochemically produced hydroxyl radicals is estimated to be between 16 and 38 days, suggesting the potential for long-range atmospheric transport. cdc.gov The dimethoxybenzene structure may influence the rate of photolysis, but the cleavage of the C-Cl bond is expected to be a key degradation mechanism.
Hydrolysis is not considered a major environmental fate process for trichlorobenzenes, with the hydrolysis half-life of 1,2,4-trichlorobenzene (B33124) at neutral pH and 25°C reported to be 3.4 years. cdc.gov Given the stability of the C-Cl bond on the aromatic ring, this compound is also expected to be resistant to hydrolysis under typical environmental conditions. The methoxy groups are generally stable to hydrolysis as well. Therefore, chemical transformation through hydrolysis in aqueous systems is likely to be a very slow degradation pathway.
Biotic Transformation and Biodegradation Studies
The biodegradation of chlorinated aromatic compounds is a critical process for their removal from the environment. The rate and extent of biodegradation are highly dependent on the degree of chlorination and the presence of other substituents.
The biodegradation of this compound is expected to be slow, a characteristic shared with other polychlorinated aromatic hydrocarbons. Generally, the rate of aerobic biodegradation of chlorinated benzenes decreases as the number of chlorine atoms increases. cdc.gov Under aerobic conditions, microorganisms may initiate degradation by attacking the aromatic ring. For instance, some white rot fungi are known to produce chlorinated 1,4-dimethoxybenzenes and possess extracellular ligninolytic enzyme systems capable of oxidizing such compounds. asm.org These enzymes, like lignin (B12514952) peroxidase (LiP), can oxidize methoxylated aromatic compounds. asm.org
Under anaerobic conditions, reductive dechlorination is a more likely pathway, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. This process has been observed for trichlorobenzenes, leading to the formation of less chlorinated dichlorobenzene and monochlorobenzene. cdc.gov
A proposed aerobic degradation pathway for a related compound, 1,2,4-trichlorobenzene, by Pseudomonas species involves the dioxygenation of the aromatic ring to form a dihydrodiol. This is followed by rearomatization to a catechol, which then undergoes ring cleavage. nih.govresearchgate.net A similar initial attack could be possible for this compound, although the methoxy groups would influence the position of the initial enzymatic attack.
While specific microbial consortia or isolated strains capable of degrading this compound have not been extensively reported, studies on related compounds provide valuable insights.
For example, two Pseudomonas sp. strains, PS12 and PS14, have been isolated from industrial waste soil and have demonstrated the ability to grow on 1,2,4-trichlorobenzene as the sole carbon and energy source. nih.govresearchgate.net These strains initiate the degradation by dioxygenation of the benzene (B151609) ring, leading to the formation of 3,4,6-trichlorocatechol. nih.govresearchgate.net This catechol then undergoes ortho-cleavage, and the resulting product is channeled into the tricarboxylic acid cycle. nih.govresearchgate.net
The following table summarizes the degradation of 1,2,4-trichlorobenzene by these Pseudomonas strains:
| Strain | Substrate | Key Degradation Step | Intermediate |
| Pseudomonas sp. PS12 | 1,2,4-Trichlorobenzene | Dioxygenation | 3,4,6-Trichlorocatechol |
| Pseudomonas sp. PS14 | 1,2,4-Trichlorobenzene | Dioxygenation | 3,4,6-Trichlorocatechol |
White rot fungi, such as those that naturally produce 2-chloro-1,4-dimethoxybenzene (B1200979), are also potential candidates for the degradation of this compound. asm.org These fungi utilize powerful extracellular enzymes, and their lignin-degrading systems have been shown to be effective in breaking down a wide range of aromatic pollutants. asm.org The oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase from Phanerochaete chrysosporium has been shown to be more efficient than that of the common LiP substrate, veratryl alcohol. asm.org This suggests that fungal systems could play a role in the natural attenuation of chlorinated dimethoxybenzenes.
Enzymatic Mechanisms in Xenobiotic Biotransformation of this compound
The biotransformation of the xenobiotic compound this compound is presumed to proceed through a series of enzymatic reactions, primarily involving dechlorination, O-demethylation, and subsequent aromatic ring cleavage. While specific studies on this exact molecule are limited, the degradation pathways can be inferred from extensive research on structurally similar chlorinated and methoxylated aromatic compounds. nih.gov Bacteria have evolved two primary strategies for the critical step of cleaving the carbon-halogen bond: either removing the chlorine substituents directly from the aromatic ring as an initial step or after the ring has been cleaved. nih.gov
Dechlorination Processes
Dechlorination is a critical initial step in the breakdown of highly chlorinated organic compounds, reducing their toxicity and recalcitrance. This process can occur under both anaerobic and aerobic conditions, mediated by different enzymatic systems.
Reductive Dechlorination (Anaerobic): Under anaerobic conditions, microorganisms can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.gov This process involves the replacement of a chlorine atom with a hydrogen atom. For a compound like this compound, this would lead to the formation of dichlorinated and monochlorinated dimethoxybenzene congeners. Studies on other polychlorinated biphenyls (PCBs) have shown that specific phylotypes, such as certain members of the Chloroflexi phylum, are responsible for the reductive dechlorination of meta-substituted chlorines. nih.gov This process is sequential and can lead to the accumulation of less chlorinated, and often less toxic, intermediates. nih.gov
Oxidative Dechlorination (Aerobic): In aerobic environments, the initial attack on the aromatic ring is often catalyzed by oxygenases. While direct hydrolytic or oxygenolytic removal of chlorine from the aromatic ring can occur, it is more common for dechlorination to happen after the initial oxidation of the ring. nih.gov For instance, monooxygenases or dioxygenases can hydroxylate the aromatic ring, and the resulting chlorinated catechols or hydroquinones can then be dechlorinated.
Hydrolytic Dehalogenation: This process, catalyzed by dehalogenases, involves the replacement of a chlorine atom with a hydroxyl group from a water molecule. This has been observed in the degradation of various chlorinated alkanes and aromatic compounds. nih.gov
A summary of potential dechlorination enzymes and their mechanisms is presented in Table 1.
Table 1: Potential Enzymatic Dechlorination Mechanisms
| Dechlorination Type | Conditions | Key Enzymes | Mechanism |
|---|---|---|---|
| Reductive Dechlorination | Anaerobic | Reductive Dehalogenases | Replacement of a chlorine atom with a hydrogen atom, using the chlorinated compound as an electron acceptor. nih.govnih.gov |
| Oxidative Dechlorination | Aerobic | Monooxygenases, Dioxygenases | Hydroxylation of the ring, followed by spontaneous or enzymatic elimination of chlorine. nih.gov |
O-Demethylation Reactions
The presence of two methoxy groups on the benzene ring of this compound makes O-demethylation a crucial step in its degradation pathway. This reaction converts the methoxy groups (-OCH₃) into hydroxyl groups (-OH), making the aromatic ring more susceptible to oxidative attack and subsequent cleavage. nih.govresearchgate.net Bacterial O-demethylation can occur in both aerobic and anaerobic environments. nih.gov
Monooxygenase- and Dioxygenase-Mediated O-Demethylation: Aerobic O-demethylation is often catalyzed by monooxygenases, particularly cytochrome P450 systems. researchgate.netnih.gov These enzymes hydroxylate the methyl group, leading to the formation of an unstable hemiacetal that spontaneously releases formaldehyde (B43269) to yield a phenol. The GcoAB cytochrome P450 system is a known example that catalyzes the O-demethylation of guaiacol. researchgate.net While human cytochrome P450 enzymes have shown a preference for O-demethylation of methoxyflavones, similar systems in microbes are key to breaking down methoxylated aromatic compounds. nih.gov
Methyltransferase Systems: Some bacteria utilize methyltransferase systems for O-demethylation. For example, the VanAB methyltransferase system is involved in the demethylation of vanillate (B8668496) to protocatechuate. researchgate.net
The conversion of the dimethoxybenzene structure to a dihydroxybenzene (catechol or hydroquinone) derivative is a critical prerequisite for ring fission. For this compound, this would likely result in the formation of a trichlorodihydroxybenzene intermediate.
Ring Cleavage Mechanisms
Once the O-demethylation process yields a chlorinated catechol or hydroquinone (B1673460), the aromatic ring is primed for cleavage by dioxygenase enzymes. The mode of cleavage depends on the position of the hydroxyl groups and the specific enzymes present in the microorganism. nih.gov
Ortho-Cleavage Pathway: In this pathway, catechol 1,2-dioxygenases cleave the bond between the two hydroxyl-bearing carbon atoms of the catechol intermediate. nih.gov This results in the formation of cis,cis-muconic acid derivatives. In the case of chlorinated catechols, this leads to chlorinated muconic acids, which are further metabolized. nih.gov
Meta-Cleavage Pathway: Catechol 2,3-dioxygenases catalyze the cleavage of the bond adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde. nih.govasm.org While meta-cleavage of 3-chlorocatechol (B1204754) can lead to the formation of a reactive acylchloride that inactivates the enzyme, some bacteria, like Pseudomonas putida GJ31, possess catechol 2,3-dioxygenases that can dehalogenate during ring cleavage to produce 2-hydroxymuconic acid. asm.org
The resulting aliphatic intermediates from either pathway are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water.
Genetic Basis of Biodegradation: Catabolic Genes and Efflux Pumps
The biodegradation of complex xenobiotics like this compound is governed by specific sets of genes organized into catabolic operons or clusters, often located on plasmids or the chromosome. nih.govnih.gov
Catabolic Genes: The enzymes responsible for the degradation of chloroaromatics are encoded by specific catabolic genes. For instance, the degradation of chlorobenzene (B131634) in Alcanivorax sp. HA03 involves a gene cluster (CBA1A2A3A4) encoding a chlorobenzene dioxygenase and a gene for chlorocatechol 1,2-dioxygenase (CC12DO). nih.gov Similarly, in Pseudomonas putida GJ31, the degradation pathway is a mosaic of four gene clusters, with the upper pathway genes for chlorobenzene dioxygenase on the chromosome and a partial meta-cleavage pathway (cbz cluster) on a plasmid. nih.gov It is plausible that the degradation of this compound would require a similar consortium of genes encoding for O-demethylases, dioxygenases, and enzymes for the further metabolism of aliphatic intermediates. The presence of such catabolic genes has been identified in a broad range of bacterial strains capable of degrading various organic compounds. mdpi.com
Efflux Pumps: Bacteria possess efflux pumps, which are transport proteins that actively extrude toxic compounds from the cell, playing a crucial role in resistance and survival in contaminated environments. nih.govmdpi.com Resistance-Nodulation-Division (RND) family efflux pumps are particularly important in Gram-negative bacteria for conferring tolerance to organic solvents and toxic metabolic intermediates. nih.govresearchgate.net In the context of degrading this compound, efflux pumps could be vital for expelling the parent compound if it is toxic at high concentrations or for removing potentially toxic metabolic intermediates, such as chlorinated catechols or reactive aldehydes formed during ring cleavage. mdpi.comresearchgate.net For example, the SrpABC efflux pump in Pseudomonas putida B6-2 was found to play a positive role in biphenyl (B1667301) biodegradation by pumping out the toxic metabolite 2,3-dihydroxybiphenyl. nih.govresearchgate.net This prevents the accumulation of inhibitory compounds and allows the metabolic machinery to function efficiently.
A summary of relevant gene clusters and efflux pumps is provided in Table 2.
Table 2: Genetic Elements in Chloroaromatic Biodegradation
| Genetic Element | Example Genes/Systems | Function | Reference |
|---|---|---|---|
| Catabolic Gene Clusters | cba cluster, cbz cluster, nah cluster | Encode enzymes for dioxygenation, dehydrogenation, and ring cleavage of (chloro)aromatic compounds. | nih.govnih.gov |
Environmental Persistence and Transport Potential
The environmental persistence and transport of this compound are dictated by its physicochemical properties and susceptibility to abiotic and biotic degradation processes. As a chlorinated aromatic compound, it is expected to exhibit moderate to high persistence in the environment. The presence of chlorine atoms generally increases a compound's stability and hydrophobicity, leading to a tendency to sorb to soil organic matter and sediments. This sorption reduces its bioavailability for microbial degradation and its mobility in aqueous systems.
Bioremediation Strategies for Contaminated Environments
Bioremediation offers a cost-effective and environmentally sound approach to cleaning up sites contaminated with chlorinated aromatic compounds like this compound. nih.govmdpi.com
Natural Attenuation: This involves monitoring the natural processes of degradation, dispersion, and sorption to reduce contaminant concentrations over time. youtube.com It is a viable option where intrinsic microbial populations are capable of degrading the contaminant at a sufficient rate.
Biostimulation: This strategy aims to enhance the activity of indigenous microorganisms by adding nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen), or electron donors (e.g., organic substrates) to the contaminated environment. youtube.com For a compound like this compound, a sequential anaerobic-aerobic approach could be highly effective. An initial anaerobic phase would promote reductive dechlorination, followed by an aerobic phase to facilitate O-demethylation and ring cleavage of the less chlorinated intermediates. nih.gov
Bioaugmentation: This involves the introduction of specific, pre-grown microbial strains or consortia with a proven ability to degrade the target contaminant. youtube.com This is particularly useful at sites where the native microbial population lacks the necessary catabolic capabilities. Strains of Pseudomonas, Alcaligenes, Rhodococcus, and Burkholderia are known for their broad substrate range in degrading chlorinated compounds. researchgate.net
Composting: Composting is an effective bioremediation technology where contaminated soil is mixed with organic materials like manure, wood chips, or agricultural waste. nih.govresearchgate.net The high microbial activity, elevated temperatures, and presence of diverse enzymes in the compost matrix can significantly enhance the degradation of persistent organic pollutants.
Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants. While less common for highly chlorinated compounds, certain plants and their associated rhizospheric microorganisms can contribute to the degradation of organic pollutants. mdpi.com
These strategies can be implemented in situ (in place) or ex situ (by excavating and treating the contaminated soil or water). The choice of strategy depends on the contaminant concentration, site characteristics, and remediation goals. clu-in.org
Theoretical and Computational Chemistry Studies of 1,3,4 Trichloro 2,5 Dimethoxybenzene
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, providing profound insights into molecular structure, stability, and reactivity. For a molecule like 1,3,4-Trichloro-2,5-dimethoxybenzene (B1658572), these methods can elucidate the effects of its particular substitution pattern on the benzene (B151609) ring.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic properties of organic molecules. nih.gov By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance of accuracy and computational efficiency. nih.gov For this compound, DFT calculations, likely employing hybrid functionals such as B3LYP or PBE with basis sets like 6-311G(d,p) or def2-TZVP, would be instrumental in understanding its electronic nature. nih.govnih.gov
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For polychlorinated aromatic compounds, the HOMO-LUMO gap tends to decrease with an increasing number of chlorine atoms, which would suggest that this compound is a reactive species.
Another valuable DFT-derived property is the Molecular Electrostatic Potential (MEP). The MEP map visualizes the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the methoxy (B1213986) groups would be expected to be centers of negative potential, while the regions around the hydrogen atom on the ring and potentially the chlorine atoms would show positive potential. This information is critical for predicting how the molecule will interact with other reagents.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |
Note: These values are illustrative and based on typical DFT calculation results for similar chlorinated and methoxylated benzene derivatives.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry provides invaluable tools for the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR shieldings, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, predicting the ¹H and ¹³C NMR spectra would be crucial for its identification and structural confirmation. The chemical shift of the single aromatic proton would be influenced by the deshielding effects of the adjacent chlorine and methoxy groups. Similarly, the chemical shifts of the carbon atoms in the benzene ring would vary significantly depending on their substitution. The carbon atoms bonded to chlorine would experience a downfield shift, as would those bonded to the electron-withdrawing methoxy groups. The chemical shifts of the methoxy carbons would also be of interest.
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| C1-Cl | - | ~125 |
| C2-OCH₃ | - | ~150 |
| C3-Cl | - | ~120 |
| C4-Cl | - | ~128 |
| C5-OCH₃ | - | ~152 |
| C6-H | ~7.1 | ~115 |
| OCH₃ (at C2) | ~3.9 | ~58 |
| OCH₃ (at C5) | ~3.9 | ~58 |
Note: These are estimated values based on additive models and known substituent effects on benzene rings. Actual values may vary.
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its properties and reactivity. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms.
For this compound, a key area of conformational interest is the orientation of the two methoxy groups relative to the benzene ring. Due to the presence of ortho-chloro substituents, significant steric hindrance is expected. In a related compound, 1,3,5-trichloro-2-methoxybenzene, crystallographic data has shown that the methoxy group is forced out of the plane of the aromatic ring, with a dihedral angle of approximately 84 degrees. nih.govresearchgate.net A similar out-of-plane conformation would be anticipated for the methoxy groups in this compound.
MD simulations could be employed to map the potential energy surface associated with the rotation of the methoxy groups, identifying the most stable conformations and the energy barriers between them. This would provide a dynamic picture of the molecule's structure in solution.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are transformed into products.
Transition State Analysis
The formation of this compound likely proceeds through the electrophilic chlorination of a dimethoxybenzene precursor. Computational methods can be used to locate the transition state structures for each step of the proposed reaction mechanism. The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.
By analyzing the geometry of the transition state, researchers can gain a deeper understanding of the bond-forming and bond-breaking processes. For the chlorination of an aromatic ring, the transition state would likely involve the formation of a sigma complex (also known as an arenium ion), where the electrophile (e.g., Cl⁺) is partially bonded to a carbon atom of the benzene ring.
Energy Profiles of Transformation Pathways
Once the reactants, transition states, and products have been optimized, a potential energy profile for the reaction can be constructed. This profile plots the relative energies of the different species along the reaction coordinate, providing a visual representation of the reaction's thermodynamics and kinetics.
For the synthesis of this compound, computational studies could compare the energy profiles for chlorination at different positions on the precursor molecule. This would help to explain the observed regioselectivity of the reaction. For instance, the calculations could reveal why chlorination occurs at the 1, 3, and 4 positions. Theoretical investigations into the chlorination of nitrobenzene (B124822) have demonstrated the utility of this approach in understanding the orientation of electrophilic substitution on substituted benzene rings. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) in Environmental Fate Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a compound's chemical structure with its physicochemical properties and environmental fate. These models are integral to predicting how a substance like this compound will behave in various environmental compartments. By analyzing its molecular structure, QSAR models can estimate key parameters that govern its transport and distribution in the environment.
Key physicochemical properties for this compound have been predicted using the U.S. Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™, a widely used set of QSAR models. These parameters are fundamental inputs for environmental fate models. For example, the octanol-water partition coefficient (LogKow) is a critical indicator of a substance's tendency to bioaccumulate in organisms. A higher LogKow value suggests a greater affinity for fatty tissues over water. Similarly, water solubility and vapor pressure are key determinants of a chemical's mobility in aquatic and atmospheric systems, respectively. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates the likelihood of the compound to adsorb to soil and sediment, affecting its mobility and availability for degradation.
Below is a table of predicted physicochemical properties for this compound, which are essential for its environmental fate modeling.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Model | Significance in Environmental Fate Modeling |
|---|---|---|---|
| Molecular Weight | 241.49 g/mol | --- | Influences diffusion and transport rates. |
| LogKow (Octanol-Water Partition Coefficient) | 4.45 | EPI Suite™ | Indicates a high potential for bioaccumulation in organisms. |
| Water Solubility | 3.99 mg/L | EPI Suite™ | Low solubility suggests it will primarily partition to solid phases like soil and sediment. |
| Vapor Pressure | 0.0011 mmHg at 25°C | EPI Suite™ | Low volatility suggests it is less likely to be transported long distances in the atmosphere. |
| Henry's Law Constant | 6.55 x 10⁻⁵ atm-m³/mol | EPI Suite™ | Suggests a potential for volatilization from water bodies. |
This data is based on computational predictions and should be used as an estimation in the absence of experimental values.
Prediction of Environmental Half-Lives and Degradation Products
Building upon the physicochemical parameters from QSAR models, computational tools can predict the environmental persistence of this compound by estimating its half-life in different environmental media such as air, water, soil, and sediment. The half-life is the time it takes for 50% of the chemical to be degraded. These predictions are crucial for understanding the compound's potential to persist and cause long-term environmental effects.
The EPI Suite™ model provides estimations for abiotic and biotic degradation pathways. Abiotic degradation includes processes like photolysis (breakdown by light) and hydrolysis (reaction with water). Biotic degradation involves breakdown by microorganisms in soil and water. For this compound, its high degree of chlorination suggests it is likely to be resistant to rapid degradation.
The following table summarizes the predicted environmental half-lives and biodegradation potential for the compound.
Table 2: Predicted Environmental Half-Life and Biodegradation of this compound
| Environmental Compartment/Process | Predicted Half-Life/Degradation | Model/Method | Interpretation |
|---|---|---|---|
| Atmospheric Oxidation | 29.3 hours | EPI Suite™ (AOPWIN) | Suggests relatively rapid degradation in the atmosphere via reaction with hydroxyl radicals. |
| Hydrolysis | Stable | EPI Suite™ (HYDROWIN) | The compound is not expected to undergo significant degradation through hydrolysis. |
| Biodegradation in Water | Weeks to Months | EPI Suite™ (BIOWIN) | The model predicts that biodegradation is not fast, indicating persistence in aquatic environments. |
| Biodegradation in Soil | Weeks to Months | EPI Suite™ (BIOWIN) | Similar to water, suggests significant persistence in soil. |
| River Volatilization Half-Life | 3.7 days | EPI Suite™ (WVOLWIN) | Indicates that volatilization from rivers is a relevant removal process. |
| Lake Volatilization Half-Life | 38.5 days | EPI Suite™ (WVOLWIN) | Slower volatilization from lakes compared to rivers due to differences in water dynamics. |
These predictions are estimations and actual environmental persistence can be influenced by site-specific conditions such as temperature, pH, and microbial populations.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of polychlorinated dimethoxybenzenes, including the target compound 1,3,4-Trichloro-2,5-dimethoxybenzene (B1658572), currently relies on classical electrophilic substitution reactions. However, these methods often present challenges in terms of regioselectivity, yield, and waste generation. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
One promising avenue is the exploration of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings. For instance, the synthesis of 2-chloro-1,3-dimethoxybenzene (B1590426) has been achieved by the lithiation of 1,3-dimethoxybenzene (B93181) followed by quenching with an electrophilic chlorine source. google.com Adapting this methodology for the introduction of multiple chlorine atoms at specific positions on the dimethoxybenzene core could offer a more controlled and higher-yielding alternative to traditional chlorination.
Furthermore, the principles of "Green Chemistry" should be a central theme in the development of new synthetic routes. nih.gov This includes the use of less hazardous reagents, alternative energy sources like ultrasound or microwave irradiation, and the design of processes that minimize waste. nih.gov Research into catalytic systems, potentially employing transition metals, could lead to more atom-economical and selective chlorination processes. A comparative analysis of the environmental impact of different synthetic pathways, similar to life cycle assessments performed for compounds like anisole (B1667542) and chlorobenzene (B131634), would be invaluable in identifying truly "green" alternatives. rsc.orgrsc.org
| Synthetic Strategy | Potential Advantages | Research Focus |
| Directed Ortho-metalation | High regioselectivity, controlled substitution | Optimization for polychlorination of dimethoxybenzene |
| Catalytic Chlorination | High atom economy, potential for high selectivity | Development of novel catalysts (e.g., transition metal-based) |
| Green Chemistry Approaches | Reduced environmental impact, enhanced safety | Use of alternative solvents and energy sources, waste minimization |
In-depth Mechanistic Investigations of Environmental Degradation
The environmental persistence and fate of this compound are largely unknown. Given its structure as a chlorinated aromatic compound, it is presumed to be resistant to natural degradation processes. In-depth studies are crucial to understand its environmental behavior and potential for bioaccumulation.
Photodegradation: Sunlight can be a significant factor in the degradation of aromatic compounds in the environment. uwaterloo.ca Research on dimethoxybenzene isomers has shown that they undergo photodegradation, with rates being significantly enhanced at air-ice interfaces compared to aqueous solutions. copernicus.org Future studies should investigate the photodegradation of this compound under various environmentally relevant conditions. This includes determining the quantum yield of its photodecomposition, identifying the resulting photoproducts, and assessing the influence of environmental matrices like water, ice, and soil surfaces. The presence of other substances, such as free available chlorine from disinfectants, can also influence photochemical processes and lead to the formation of various byproducts. nih.gov
Microbial Degradation: Bioremediation is a key process for the removal of many organic pollutants. nih.gov While highly chlorinated compounds are often recalcitrant, numerous bacterial strains, particularly from the genus Pseudomonas, have been shown to degrade chlorinated benzenes. nih.govresearchgate.net These organisms often employ dioxygenase enzymes to initiate the breakdown of the aromatic ring. nih.govresearchgate.net Future research should focus on isolating and characterizing microbial consortia or individual strains capable of degrading this compound. This would involve investigating the metabolic pathways, the enzymes involved, and the genetic basis for this degradation. Understanding the conditions that favor microbial activity, such as the presence of specific nutrients or co-substrates, will be essential for developing potential bioremediation strategies. researchgate.netmdpi.com
Advanced Analytical Methodologies for Trace Detection in Complex Matrices
The ability to detect and quantify trace levels of this compound in complex environmental samples is a prerequisite for studying its environmental fate and exposure. nist.gov The development of robust and sensitive analytical methods is therefore a critical area for future research.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of chlorinated organic compounds. chromatographyonline.com Future work should focus on optimizing GC-MS methods for the specific detection of this compound, including the development of selective ion monitoring (SIM) modes to enhance sensitivity and reduce matrix interference. chromatographyonline.com For more polar degradation products, liquid chromatography-mass spectrometry (LC-MS) may be more suitable. nih.gov The use of large-volume injection (LVI) techniques with LC-MS could be explored to achieve very low detection limits in aqueous samples without the need for extensive pre-concentration steps. nih.gov
A significant challenge in trace analysis is the preparation of samples from complex matrices like soil, sediment, and biological tissues. researchgate.netgcms.cz Research is needed to develop efficient extraction and cleanup procedures to isolate the target compound from interfering substances. This could involve techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), or supercritical fluid extraction (SFE).
| Analytical Technique | Application | Future Research Direction |
| GC-MS | Detection of the parent compound | Method optimization, development of SIM modes |
| LC-MS | Detection of polar degradation products | Large-volume injection techniques |
| Advanced Sample Prep | Analysis in complex matrices | Development of efficient extraction and cleanup methods (SPE, SPME) |
Integrative Studies of Environmental Transport and Fate Modeling
To predict the environmental distribution and long-term behavior of this compound, it is essential to conduct integrative studies that combine experimental data with mathematical modeling. cdc.govresearchgate.net This approach allows for a more comprehensive understanding of the compound's fate and transport in the environment. itrcweb.orgitrcweb.org
The first step in this process is the determination of key physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters govern its partitioning between different environmental compartments (air, water, soil, and biota). nih.gov
Once these properties are known, they can be used as inputs for environmental fate models. researchgate.net These models can simulate the transport of the compound through various media, its degradation over time, and its potential for bioaccumulation in food chains. mst.dk By comparing model predictions with field measurements, the models can be refined and validated, providing a powerful tool for risk assessment and environmental management.
Exploration of Analogues and Derivatives for Specific Chemical Applications
While this compound itself may not have immediate applications, its structural motif could serve as a scaffold for the synthesis of novel compounds with desirable properties. The field of medicinal chemistry, for example, often utilizes heterocyclic compounds like triazoles, thiadiazoles, and oxadiazoles, which can exhibit a wide range of biological activities. nih.govnih.gov Future research could explore the use of this compound as a starting material for the synthesis of more complex molecules incorporating these and other pharmacologically active moieties.
Q & A
Q. What are the recommended laboratory synthesis methods for 1,3,4-Trichloro-2,5-dimethoxybenzene?
- Methodological Answer : A common approach involves halogenation and methoxylation of substituted benzene derivatives. For example, refluxing 3,5-dimethoxybenzoic acid derivatives with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions can yield the target compound. Alternative routes may involve nucleophilic aromatic substitution using methoxy groups as directing agents. Characterization typically employs ¹H/¹³C NMR to confirm substitution patterns and GC-MS for purity analysis .
Q. Table 1: Synthesis Method Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation of precursor | PCl₅, reflux, anhydrous DCM | 65-75 | |
| Nucleophilic substitution | NaOCH₃, CuCl₂, 120°C, 12h | 50-60 |
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential toxicity (Health Hazard Code: 2 ).
- Storage : Store in airtight containers at 0–6°C to prevent degradation. Incompatible with strong oxidizers; keep separate from reactive metals .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (δ ~3.8 ppm for methoxy groups, δ ~6.5–7.5 ppm for aromatic protons) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS .
- Elemental Analysis : Combustion analysis for C, H, Cl content to verify stoichiometry.
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but highly soluble in non-polar solvents like DCM or chloroform. Systematic testing in graded solvent systems (e.g., ethanol/water mixtures) is recommended for reaction optimization.
Q. Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dichloromethane | >100 | 25 |
| Ethanol | ~20 | 25 |
| Water | <1 | 25 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., purity of starting materials, catalyst loading). To address this:
- Use design-of-experiments (DoE) to optimize parameters (temperature, stoichiometry).
- Monitor reaction progress via in-situ FT-IR to identify intermediates or side products .
- Compare results with computational models (e.g., DFT for reaction pathway feasibility).
Q. What strategies assess its environmental persistence and degradation pathways?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light in aqueous solutions and analyze degradation products via LC-MS .
- Microbial Degradation : Use soil slurry assays with HPLC quantification to evaluate biodegradation rates.
- Adsorption Analysis : Study interactions with environmental surfaces (e.g., silica) using microspectroscopic imaging .
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer :
- Perform DFT calculations to map electron density (e.g., HOMO/LUMO positions) and predict sites for electrophilic/nucleophilic attack.
- Validate predictions experimentally via kinetic studies (e.g., competitive reactions with electrophiles like NO₂⁺).
Q. What are its potential applications as an intermediate in agrochemical research?
- Methodological Answer : The compound’s chlorinated aromatic structure makes it a candidate for synthesizing herbicides or fungicides. For example, coupling with triazole derivatives (via Ullmann or Suzuki reactions) can yield bioactive molecules .
Q. Table 3: Toxicity Data
| Test Organism | LC₅₀ (mg/L) | Exposure Time | Reference |
|---|---|---|---|
| Daphnia magna | 2.5 | 48h |
Q. How can researchers evaluate its stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 14 days. Analyze degradation via HPLC and identify byproducts with HRMS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
